

Application Note: Analysis of *sec*-Butyl 4-hydroxybenzoate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *sec*-Butyl 4-hydroxybenzoate

Cat. No.: B103004

[Get Quote](#)

Abstract

This application note details a comprehensive method for the identification and quantification of ***sec*-Butyl 4-hydroxybenzoate** using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and professionals in the drug development and cosmetic industries. The methodology covers sample preparation, GC-MS operational parameters, and data analysis. The described method is sensitive and specific for the analysis of ***sec*-Butyl 4-hydroxybenzoate** in relevant matrices.

Introduction

***sec*-Butyl 4-hydroxybenzoate** is an ester of p-hydroxybenzoic acid, belonging to the paraben family. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[1][2] The monitoring of paraben levels is crucial due to potential health concerns. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of parabens in various complex matrices.[3] This method offers high sensitivity and selectivity, often without the need for derivatization.[1]

Chemical Information

- Compound Name: ***sec*-Butyl 4-hydroxybenzoate**[4][5][6]

- Synonyms: sec-Butyl p-hydroxybenzoate, Benzoic acid, 4-hydroxy-, 1-methylpropyl ester[4][5][6]
- CAS Registry Number: 17696-61-6[4][5][6]
- Molecular Formula: C₁₁H₁₄O₃[4][5][6]
- Molecular Weight: 194.23 g/mol [4][5][7]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of **sec-Butyl 4-hydroxybenzoate** is depicted below.



[Click to download full resolution via product page](#)

GC-MS Experimental Workflow

Experimental Protocols

4.1. Reagents and Materials

- **sec-Butyl 4-hydroxybenzoate** standard (purity ≥99%)
- Methanol (HPLC grade)[1]
- Saturated Sodium Chloride (NaCl) solution (pH 2, adjusted with 0.5 M HCl)[1]
- Diethyl ether (analytical grade)[1]
- Anhydrous Sodium Sulfate

- Helium (carrier gas, 99.999% purity)[8]

4.2. Standard Solution Preparation

A stock solution of **sec-Butyl 4-hydroxybenzoate** (1000 µg/mL) is prepared in methanol.[1] Working standard solutions for calibration are prepared by diluting the stock solution with methanol to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

4.3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a general method for paraben extraction from cosmetic or pharmaceutical formulations.[1]

- Accurately weigh approximately 1.0 g of the sample into a centrifuge tube.
- Add 10 mL of a saturated NaCl solution (pH 2).[1]
- Vortex the mixture for 1 minute, followed by ultrasonication for 20 minutes to ensure complete dissolution and release of the analyte.[1]
- Add 10 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
- Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of methanol (e.g., 1 mL) and transfer to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Operating Conditions

Parameter	Value
Gas Chromatograph	
Column	BP-5 capillary column (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[8]
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	250 °C
Oven Program	Initial temperature 70 °C for 1 min, ramp at 10 °C/min to 200 °C, then ramp at 50 °C/min to 300 °C and hold for 1 min.[8]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV[1]
Ion Source Temperature	230 °C[8]
MS Transfer Line Temp	280 °C
Mass Range	m/z 50-350
Scan Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Analysis

6.1. Identification

The identification of **sec-Butyl 4-hydroxybenzoate** is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum should also be compared with a reference library, such as the NIST Mass Spectral Library.[4]

6.2. Mass Spectral Data

The electron ionization mass spectrum of **sec-Butyl 4-hydroxybenzoate** is characterized by a molecular ion peak and several fragment ions.



[Click to download full resolution via product page](#)

Fragmentation of **sec-Butyl 4-hydroxybenzoate**

Table 2: Characteristic Mass Fragments for **sec-Butyl 4-hydroxybenzoate**

m/z	Ion Identity	Relative Abundance
194	$[M]^+$ (Molecular Ion)	Moderate
138	$[M-C_4H_9]^+$	High
121	$[C_7H_5O_2]^+$	High

6.3. Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 138) against the concentration of the standard solutions. The concentration of **sec-Butyl 4-hydroxybenzoate** in the samples is then determined from this calibration curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 3: Typical Quantitative Performance Data for Butylparabens

Parameter	Typical Value	Reference(s)
Linearity (R^2)	> 0.995	[1][9]
Limit of Detection (LOD)	0.01 - 0.4 $\mu\text{g/mL}$	[1][8]
Recovery	97 - 107%	[9]

Note: These values are for the general class of butylparabens and may vary for the sec-butyl isomer and the specific matrix being analyzed.

Conclusion

The GC-MS method outlined in this application note provides a robust and reliable approach for the analysis of **sec-Butyl 4-hydroxybenzoate**. The protocol, from sample preparation to data analysis, is suitable for quality control and research applications in industries where this compound is used. The high selectivity and sensitivity of GC-MS make it an ideal technique for the determination of this paraben in complex samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rjstonline.com [rjstonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sec-Butyl 4-hydroxybenzoate [webbook.nist.gov]
- 5. 2-Butyl p-hydroxybenzoate | C₁₁H₁₄O₃ | CID 86607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sec-Butyl 4-hydroxybenzoate [webbook.nist.gov]
- 7. tert-Butyl 4-hydroxybenzoate | C₁₁H₁₄O₃ | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Analysis of sec-Butyl 4-hydroxybenzoate by Gas Chromatography-Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103004#gas-chromatography-mass-spectrometry-analysis-of-sec-butyl-4-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com